molecular formula C18H18N2O3S B2851495 4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide CAS No. 2034445-88-8

4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide

Cat. No.: B2851495
CAS No.: 2034445-88-8
M. Wt: 342.41
InChI Key: CVGVWFLNUCWCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide (CAS 2034445-88-8) is a synthetic benzenesulfonamide derivative with a molecular formula of C18H18N2O3S and a molecular weight of 342.4 g/mol . Benzenesulfonamide analogs represent a significant area of chemical research due to their potential as kinase inhibitors . Certain compounds in this class have been investigated for their binding interactions with the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in oncogenic signaling pathways . Some research indicates that specific benzenesulfonamide derivatives can exhibit cytotoxic effects in glioblastoma (GBM) cell lines, suggesting their value as tools for exploring targeted cancer therapies . The structure of this compound, which incorporates a cyano group and a methoxy-substituted indane moiety, is characteristic of molecules designed for probing biological systems. This product is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this compound for various in vitro investigations, including but not limited to, enzyme inhibition studies, cell-based assays, and as a building block in medicinal chemistry and drug discovery programs.

Properties

IUPAC Name

4-cyano-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-23-18(10-15-4-2-3-5-16(15)11-18)13-20-24(21,22)17-8-6-14(12-19)7-9-17/h2-9,20H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGVWFLNUCWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide is a complex organic compound that integrates a sulfonamide functional group with a unique indene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for assessing its therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Sulfonamide Group : Known for diverse biological activities, particularly in antimicrobial applications.
  • Cyano Group (–C≡N) : Often linked to various biological effects.
  • Methoxy Group (–OCH₃) : May enhance solubility and bioavailability.

The molecular formula is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S with a molecular weight of approximately 350.43 g/mol.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often show significant antimicrobial properties. The disc diffusion method has been utilized to evaluate the antibacterial activity against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 µg/mL
Escherichia coli16.0 µg/mL
Bacillus subtilis4.0 µg/mL

These results suggest that the compound possesses potent antibacterial activity, comparable to standard antibiotics.

Anticancer Potential

The anticancer activity of this compound has also been investigated using various cancer cell lines. The results indicate that it may inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)9.8

The mechanism of action appears to involve disruption of microtubule assembly, leading to apoptosis in cancer cells.

Case Studies and Research Findings

A study conducted by researchers at EurekaSelect demonstrated that sulfonamide derivatives similar to this compound exhibited significant antimicrobial and antidiabetic profiles, reinforcing the potential of sulfonamides in therapeutic applications.

Another study published in MDPI highlighted the importance of structure-activity relationships (SAR), which indicated that modifications to the sulfonamide moiety can enhance biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several sulfonamide derivatives reported in recent literature. Key comparisons include:

Compound Substituents Molecular Weight Key Features Reference
4-Methyl-N-(2-((1-oxo-2-thiocyanato-2,3-dihydro-1H-inden-2-yl)(phenyl)methyl)benzofuran-3-yl)benzenesulfonamide (3aa) Thiocyanato, benzofuran, 4-methylbenzenesulfonamide 633.11 g/mol Higher steric bulk due to benzofuran; thiocyanato group enhances electrophilicity. Yield: 64% .
N-((4-Bromo-1,1-dimethyl-3-oxo-2,3-dihydro-1H-inden-2-yl)methyl)-N-(phenylsulfonyl)benzenesulfonamide (3i’) Bromo, dimethyl, 3-oxo, dual sulfonamide groups 504.6 g/mol Bromine substituent increases lipophilicity; dual sulfonamide groups may affect solubility. Yield: 29% .
3-[(1S)-2,3-Dihydro-1H-inden-1-ylamino]-2,5,6-trifluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide Trifluoro, hydroxyethylsulfonyl, dihydroindenyl 504.17 g/mol Fluorine atoms improve metabolic stability; hydroxyethylsulfonyl enhances polarity .
Target Compound 4-Cyano, 2-methoxy-dihydroindenylmethyl ~450–470 g/mol* Methoxy group increases solubility; cyano group enhances binding specificity.

*Estimated based on structural analogues.

Physicochemical Properties

  • Melting Points : Analogues such as 3ai (103–105°C) and 3i’ (126–129°C) suggest that the target compound’s melting point may range between 100–130°C, depending on crystallinity .
  • Solubility: The 4-cyano group may reduce aqueous solubility compared to 4-methyl or hydroxyethylsulfonyl derivatives .

Q & A

Q. What synthetic routes are optimal for synthesizing 4-cyano-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step processes:
  • Step 1 : Formation of the indene core via Fischer indole synthesis using cyclohexanone and phenylhydrazine hydrochloride under acidic reflux (e.g., methanesulfonic acid) .
  • Step 2 : Introduction of the methoxy group via methylation of the indene intermediate using methyl iodide and a base (e.g., NaH).
  • Step 3 : Coupling the sulfonamide moiety through nucleophilic substitution. For example, reacting 4-cyanobenzenesulfonyl chloride with the indene-methylamine intermediate in dichloromethane with triethylamine as a base .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for sluggish reactions) and temperature (60–80°C for faster kinetics).

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm proton environments (e.g., methoxy protons at δ 3.2–3.5 ppm, indene protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ expected at m/z ~385.1).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient).
  • X-ray Crystallography (if crystalline): Confirm stereochemistry using programs like ORTEP-3 .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do IC50 values compare across cell lines?

  • Methodological Answer :
  • Cell Lines : Test against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cells using MTT assays. Normalize results to non-cancerous lines (e.g., MCF12A) to assess selectivity .
  • IC50 Determination :
Cell LineIC50 (µM)Selectivity Index (vs. MCF12A)
Huh70.7–1.2>10x
MCF710–15~5x
HCT11630–35~2x
  • Mechanistic Follow-Up : Perform flow cytometry to detect G0/G1 phase arrest (indicative of CDK4 inhibition) .

Q. How does structural modification (e.g., substituent variation on the benzenesulfonamide or indene ring) influence biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs by replacing the cyano group with fluoro, chloro, or methoxy groups. Compare activity using kinase inhibition assays (e.g., B-Raf or TRPV1 targets) .
  • Key Findings :
  • 4-Fluoro analog : Improved solubility but reduced potency (IC50 increases by 3x).
  • Methoxy substitution : Enhances metabolic stability (t1/2 > 4 hrs in microsomes) but lowers blood-brain barrier penetration .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., TRPV1 or AMPA receptors) .

Q. What pharmacodynamic (PD) models are appropriate for linking plasma concentrations to tumor growth inhibition in vivo?

  • Methodological Answer :
  • Xenograft Models : Administer the compound orally to A375 melanoma or Colo205 colon cancer xenografts. Measure tumor volume weekly .
  • PK/PD Integration :
  • Plasma Concentration Threshold : Tumor stasis requires ~4.5 µM (A375) and ~3.3 µM (Colo205) .
  • Biomarker Correlation : Use ELISA to quantify phosphorylated MEK1 (pMEK1) inhibition. Model data with an indirect response model (IC50 ~3.06 µM) .
  • Dosing Regimens : Intermittent high-dose (100 mg/kg) vs. continuous low-dose (35 mg/kg) to balance efficacy and toxicity.

Data Contradiction Analysis

Q. How can discrepancies in cytotoxicity data between similar sulfonamide derivatives be resolved?

  • Methodological Answer :
  • Source Analysis : Differences may arise from assay conditions (e.g., serum concentration in media affecting compound stability) or cell line genetic variability .
  • Normalization : Use internal controls (e.g., staurosporine as a positive control) and repeat assays in triplicate.
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 5-methoxy-2,4-dimethyl-N-(3-quinolinyl)benzenesulfonamide) to identify trends in substituent effects .

Experimental Design Considerations

Q. What strategies minimize off-target effects in mechanistic studies of this compound?

  • Methodological Answer :
  • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify primary targets.
  • CRISPR Knockout Models : Generate cell lines lacking suspected targets (e.g., CDK4) to confirm mechanism .
  • Metabolite Identification : Use LC-MS to detect and exclude artifacts from compound degradation in assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.